molecular formula C13H11N5O4 B2895167 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide CAS No. 2034505-73-0

3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

Cat. No.: B2895167
CAS No.: 2034505-73-0
M. Wt: 301.262
InChI Key: VJIAJAFEUXBOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a synthetic heterocyclic compound featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole and a pyridine 1-oxide carboxamide. This specific molecular architecture is characteristic of compounds investigated for targeting parasitic enzymes . Compounds within this structural class have been identified as potent inhibitors of Plasmodium dihydroorotate dehydrogenase (DHODH), a key enzyme in the pyrimidine biosynthesis pathway of the malaria parasite . As such, this chemical is a valuable reference standard and starting point for researchers in medicinal chemistry and infectious disease, particularly for those developing novel antimalarial therapies with activity against both blood and liver stage infections . The integration of multiple nitrogen- and oxygen-containing heterocycles, including the polar pyridine N-oxide group, is a strategic design element that can influence the compound's electronic distribution, hydrogen bonding capacity, and overall physicochemical properties, which are critical for drug-target interactions and bioavailability. This product is intended for research applications such as in vitro screening, hit-to-lead optimization, and mechanism-of-action studies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O4/c1-8-5-10(16-21-8)12-15-11(22-17-12)6-14-13(19)9-3-2-4-18(20)7-9/h2-5,7H,6H2,1H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIAJAFEUXBOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic molecule featuring both isoxazole and oxadiazole moieties. These structural components are significant in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with synthesis methods and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4O3C_{15}H_{14}N_{4}O_{3} with a molecular weight of approximately 298.302g/mol298.302\,g/mol. The presence of functional groups such as the isoxazole ring, oxadiazole ring, and carbamoyl group contributes to its potential pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and oxadiazole derivatives exhibit significant antimicrobial activities. For instance:

  • Synthesis Studies : Compounds derived from 5-methylisoxazole and 1,2,4-oxadiazole have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values for these compounds typically range from 164μg/mL1-64\,\mu g/mL .
  • Case Study : A study evaluated various derivatives for their antimicrobial efficacy. One compound demonstrated an MIC of 1μg/mL1\,\mu g/mL against MRSA strains, outperforming standard antibiotics like gatifloxacin .
CompoundMIC (μg/mL)Bacterial Strain
6c1MRSA
5b16E. coli
5d8S. aureus

Anticancer Activity

The anticancer potential of this compound is also noteworthy:

  • Mechanism of Action : The isoxazole family has been linked to anti-inflammatory and anticancer properties. Preliminary studies suggest that the compound may interact with enzymes or receptors involved in critical biochemical pathways .
  • In Vitro Studies : In vitro assays have shown that derivatives exhibit selective antiproliferative activity against various cancer cell lines. For example, some derivatives demonstrated IC50 values ranging from 2.25.3μM2.2-5.3\,\mu M, indicating strong potential for further development as anticancer agents .
CompoundIC50 (μM)Cancer Cell Line
102.2HCT116
113.7MCF-7
121.2MCF-7

Synthesis Methods

The synthesis of the compound typically involves several steps:

  • Formation of the Isocyanide Intermediate : This can be achieved through the reaction of isoxazole derivatives with appropriate aldehydes.
  • Cyclization : The intermediate undergoes cyclization to form the oxadiazole ring.
  • Final Coupling : The resulting product is then coupled with pyridine derivatives to yield the final compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its structure allows chemists to explore new chemical reactions and develop novel compounds. The presence of multiple functional groups enables the synthesis of derivatives that can exhibit varied chemical properties and biological activities.

Synthetic Routes
The synthesis typically involves multi-step processes starting from readily available precursors. Common methods include the formation of the isoxazole ring followed by the construction of the oxadiazole ring. Reaction conditions often utilize solvents like ethanol or methanol and catalysts such as piperidine to enhance yields.

Biological Research

Enzyme Interactions and Metabolic Pathways
In biological studies, this compound is utilized to investigate enzyme interactions and metabolic pathways. The heterocyclic nature of the compound allows it to interact with specific enzymes or receptors, making it useful for studying biochemical mechanisms in living organisms.

Potential Antimicrobial Activity
Research indicates that compounds with similar structural motifs may exhibit antimicrobial properties. The exploration of this compound's activity against various pathogens could lead to the development of new antimicrobial agents.

Medicinal Chemistry

Pharmaceutical Intermediate
In medicinal chemistry, 3-(((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is investigated as a pharmaceutical intermediate. Its unique properties make it a potential precursor for drugs targeting specific enzymes or receptors involved in diseases.

Drug Development Studies
Case studies have shown that derivatives of similar compounds have been tested for their efficacy in treating conditions such as cancer and infections. The ongoing research aims to optimize these compounds for better therapeutic outcomes.

Industrial Applications

Material Development
The stability and reactivity of this compound make it suitable for developing new materials, including polymers and coatings. Its application in industrial settings could lead to innovations in material science, particularly in creating durable and functional materials.

Sensor Technology
There is potential for using this compound in sensor technology due to its ability to immobilize biological receptors on sensor surfaces. This application is crucial for developing biosensors that can detect specific biomolecules with high sensitivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their binding affinities, biological targets, and key differences:

Compound Name Core Structure Key Substituents Binding Energy (kcal/mol) Target Biological Activity Reference
3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide 1,2,4-Oxadiazole + Pyridine 1-oxide 5-Methylisoxazole, carbamoyl bridge Data not reported Hypothesized: RPS3/rRNA h18 Potential antiviral/anticancer agent
3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid 1,2,4-Oxadiazole + Benzoic acid 3-Methyl oxadiazole, carbamoyl bridge −7.24 (RPS3 protein) RPS3 protein Anticancer (ribosomal targeting)
JW74 (4-[4-(4-Methoxyphenyl)-5-[[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thio]-4H-1,2,4-triazol-3-yl] pyridine) 1,2,4-Oxadiazole + Triazole + Pyridine 4-Methoxyphenyl, methylthio linker Data not reported β-catenin destruction complex Enhances cisplatin sensitivity
2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine 1,2,4-Oxadiazole + Pyridine 2-Methoxyphenyl Data not reported Not specified Pharmaceutical intermediate
3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic acid Pyrazole + Isoxazole Carboxylic acid, methyl groups Data not reported Enzyme inhibition Antioxidant, antitumor

Key Findings and Analysis

Structural Similarities and Differences 1,2,4-Oxadiazole Core: All compounds except the pyrazole-isoxazole derivative () share the 1,2,4-oxadiazole ring, known for metabolic stability and π-stacking interactions. Substituent Variability: The 5-methylisoxazole group in the target compound distinguishes it from analogs with phenyl () or methoxyphenyl () substituents. Isoxazole rings are associated with improved pharmacokinetics and target selectivity .

Binding Affinities and Targets The benzoic acid analog () exhibits a binding energy of −7.24 kcal/mol with the RPS3 protein, forming hydrogen bonds with Arg54, Arg94, and Ser103. JW74 () targets the β-catenin destruction complex via AXIN2 stabilization, a distinct mechanism compared to ribosomal or enzymatic targeting. Its thioether linker and triazole ring confer unique steric bulk absent in the target compound.

Biological Activities

  • The pyrazole-isoxazole derivative () demonstrates antitumor activity via enzyme inhibition, highlighting the role of isoxazole in bioactive molecules. However, its lack of an oxadiazole core limits direct comparability.
  • The absence of binding data for the target compound underscores the need for empirical studies to validate its hypothesized ribosomal or β-catenin-related activity.

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(((3-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling the oxadiazole and isoxazole moieties via a carbamoyl linker. A general procedure includes:

Oxadiazole Formation : React 5-methylisoxazole-3-carboxylic acid with hydroxylamine to form an amidoxime intermediate, followed by cyclization using a dehydrating agent (e.g., POCl₃) to generate the 1,2,4-oxadiazole ring .

Carbamoyl Linkage : React the oxadiazole-methylamine intermediate with activated pyridine-1-oxide carbonyl derivatives (e.g., using carbonyldiimidazole or thionyl chloride).
Optimization Tips :

  • Use anhydrous DMF as a solvent to minimize hydrolysis of intermediates.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the presence of the pyridine 1-oxide (δ 8.5–9.0 ppm for aromatic protons) and isoxazole (δ 6.2–6.5 ppm) moieties .
  • Mass Spectrometry (HRMS) : Validate the molecular ion peak (e.g., [M+H]⁺ at m/z 358.08) and fragmentation patterns.
  • HPLC Purity Analysis : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (40:60) to assess purity (>95%) .

Q. What is the role of the isoxazole and oxadiazole moieties in modulating bioactivity?

Methodological Answer:

  • Isoxazole : Enhances metabolic stability and participates in hydrogen bonding with target proteins (e.g., kinase active sites).
  • Oxadiazole : Acts as a bioisostere for ester or amide groups, improving lipophilicity and membrane permeability.
    Experimental Validation :
  • Compare bioactivity of the parent compound with analogs lacking the isoxazole or oxadiazole groups using enzyme inhibition assays (e.g., IC₅₀ measurements) .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) of derivatives?

Methodological Answer:

  • Split-Plot Experimental Design :
    • Main Plots : Vary substituents on the pyridine ring (e.g., electron-withdrawing vs. donating groups).
    • Subplots : Modify the isoxazole’s methyl group (e.g., replace with halogens or larger alkyl chains).
    • Replicates : Use 4 replicates per condition to ensure statistical power .
  • Data Analysis : Apply multivariate regression to correlate structural features with bioactivity (e.g., pIC₅₀ values) .

Q. How should researchers resolve contradictions in bioactivity data across studies involving oxadiazole derivatives?

Methodological Answer:

  • Meta-Analysis Framework :
    • Standardize Assays : Normalize data using positive controls (e.g., reference inhibitors).
    • Assess Experimental Variables : Compare solvent systems (DMSO concentration), cell lines, or incubation times.
    • Statistical Reconciliation : Use Cohen’s d to quantify effect size discrepancies and identify outliers .
  • Case Study : Inconsistent IC₅₀ values for oxadiazole-based kinase inhibitors may arise from variations in ATP concentrations (1 mM vs. 10 µM) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with the target’s crystal structure (e.g., PDB ID 1A6) to simulate binding poses .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with pyridine-1-oxide) using Schrödinger’s Phase .

Q. How can metabolic stability be assessed in vitro?

Methodological Answer:

  • Hepatocyte Incubation : Incubate the compound (10 µM) with primary rat hepatocytes for 0–120 min.
  • LC-MS/MS Quantification : Monitor parent compound depletion (half-life calculation) and metabolite identification (e.g., hydroxylation or glucuronidation) .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.